![molecular formula C18H11Cl2F3N2OS B2361060 N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide CAS No. 478030-73-8](/img/structure/B2361060.png)
N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide
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Overview
Description
“N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide” is a complex organic compound. It contains a trifluoromethyl group, which is a common structural motif in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives, which share some structural similarities with the compound , are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as TFMP derivatives, have been studied . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of these compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as N-trifluoromethyl amines and azoles, have been studied . N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .
Scientific Research Applications
Antitumor Activity
N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide and its derivatives have been investigated for their antitumor activity. Studies reveal that certain derivatives of this compound show significant ability to inhibit the in vitro growth of human tumor cells, indicating potential as innovative anti-cancer agents (Ostapiuk et al., 2017).
Anti-Inflammatory and Analgesic Activities
Research involving imidazothiazole derivatives, closely related to the compound , has explored their anti-inflammatory and analgesic activities. These studies have identified certain derivatives that exhibit non-cytotoxic properties and potential for use in treating inflammation and pain (Soyer Can et al., 2021).
Antimicrobial Properties
Thiazole derivatives, including those structurally similar to N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide, have shown significant antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential in developing new antimicrobial agents (Mhaske et al., 2011).
Inhibition of CARM1
A series of compounds including N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, which are structurally related to the target compound, have been identified as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). This highlights their potential application in targeted molecular therapies (Allan et al., 2009).
Future Directions
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N2OS/c19-12-6-13(20)8-14(7-12)24-17(26)15-9-27-16(25-15)5-10-2-1-3-11(4-10)18(21,22)23/h1-4,6-9H,5H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKMWXPTHAJJLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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